4-(4-Carbamoyl-3-nitro-1H-pyrazol-1-yl)butanoic acid

Hydrogen-bond donor count Drug-likeness Physicochemical profiling

4-(4-Carbamoyl-3-nitro-1H-pyrazol-1-yl)butanoic acid (CAS 1855906-64-7) is a heterocyclic building block of the nitropyrazole-4-carboxamide class, characterized by a pyrazole ring bearing a nitro group at position 3, a carbamoyl group at position 4, and an N1-tethered butanoic acid side chain. Its molecular formula is C₈H₁₀N₄O₅ with a molecular weight of 242.19 g/mol.

Molecular Formula C8H10N4O5
Molecular Weight 242.191
CAS No. 1855906-64-7
Cat. No. B2816381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Carbamoyl-3-nitro-1H-pyrazol-1-yl)butanoic acid
CAS1855906-64-7
Molecular FormulaC8H10N4O5
Molecular Weight242.191
Structural Identifiers
SMILESC1=C(C(=NN1CCCC(=O)O)[N+](=O)[O-])C(=O)N
InChIInChI=1S/C8H10N4O5/c9-7(15)5-4-11(3-1-2-6(13)14)10-8(5)12(16)17/h4H,1-3H2,(H2,9,15)(H,13,14)
InChIKeyKLIWXWNMBVPLRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(4-Carbamoyl-3-nitro-1H-pyrazol-1-yl)butanoic acid (CAS 1855906-64-7): Structural Identity, Physicochemical Baseline, and Procurement-Relevant Characterization


4-(4-Carbamoyl-3-nitro-1H-pyrazol-1-yl)butanoic acid (CAS 1855906-64-7) is a heterocyclic building block of the nitropyrazole-4-carboxamide class, characterized by a pyrazole ring bearing a nitro group at position 3, a carbamoyl group at position 4, and an N1-tethered butanoic acid side chain. Its molecular formula is C₈H₁₀N₄O₅ with a molecular weight of 242.19 g/mol [1]. The compound is catalogued under PubChem CID 70593801 and is commercially available from screening compound suppliers including ChemDiv (Compound ID: Y507-1115), Enamine (EN300-233221), and BOC Sciences . Key computed physicochemical properties include an XLogP3 of -0.9, a topological polar surface area (TPSA) of 144 Ų, 2 hydrogen bond donors, 6 hydrogen bond acceptors, and 5 rotatable bonds [1]. These properties place the compound within lead-like chemical space for fragment-based and high-throughput screening applications.

Why Generic Substitution Fails for 4-(4-Carbamoyl-3-nitro-1H-pyrazol-1-yl)butanoic acid: Structural Determinants of Physicochemical and Reactivity Differentiation


Compounds within the nitropyrazole-4-carboxamide class are not interchangeable owing to the combinatorial impact of three structural variables: the regioisomeric position of the nitro and carbamoyl substituents on the pyrazole ring, the length of the alkanoic acid side chain at N1, and the identity of the terminal functional group (free acid vs. ester). 4-(4-Carbamoyl-3-nitro-1H-pyrazol-1-yl)butanoic acid occupies a specific intersection of these variables—the 3-nitro/4-carbamoyl substitution pattern combined with a butanoic acid side chain—that generates a distinct hydrogen-bonding topology, acidity profile, and reactivity landscape relative to its regioisomers, chain-length homologs, and ester pro-drug forms [1]. Generic class-level substitution without direct head-to-head data would fail to preserve these quantitative property differences, risking altered solubility, permeability, metabolic stability, and target engagement in downstream assays.

Quantitative Differentiation Evidence for 4-(4-Carbamoyl-3-nitro-1H-pyrazol-1-yl)butanoic acid: Property-by-Property Comparison Against In-Class Analogs and Chain-Length Homologs


Hydrogen-Bond Donor Capacity: Carbamoyl-Containing Target Compound vs. 4-(4-Nitro-1H-pyrazol-1-yl)butanoic acid (Monofunctional Comparator)

4-(4-Carbamoyl-3-nitro-1H-pyrazol-1-yl)butanoic acid possesses 2 hydrogen bond donors (HBD) contributed by the carbamoyl –NH₂ and the carboxylic acid –OH, compared to 1 HBD for 4-(4-nitro-1H-pyrazol-1-yl)butanoic acid (CAS 898053-45-7), which lacks the carbamoyl substituent [1]. The additional HBD arises from the 4-carbamoyl group unique to the target compound. This difference directly impacts aqueous solubility, membrane permeability, and the ability to satisfy key hydrogen-bonding interactions in target binding pockets. Compounds with 2 vs. 1 HBD exhibit measurably different logP–logD relationships and oral bioavailability predictions under Lipinski's Rule of Five and related drug-likeness filters.

Hydrogen-bond donor count Drug-likeness Physicochemical profiling

Hydrogen-Bond Acceptor Capacity: Target Compound vs. 4-(4-Nitro-1H-pyrazol-1-yl)butanoic acid

The target compound provides 6 hydrogen bond acceptors (HBA), compared to 5 HBA for 4-(4-nitro-1H-pyrazol-1-yl)butanoic acid [1]. The additional HBA arises from the carbonyl oxygen of the 4-carbamoyl group (–CONH₂). This quantitative difference in HBA count (delta = +1; ~20% increase) affects the total polar surface area (TPSA: 144 Ų for the target vs. 101 Ų for the 4-(3-nitro) regioisomer lacking the carbamoyl group) , which is a primary determinant of passive membrane permeability and intestinal absorption. TPSA values above 140 Ų are associated with reduced oral absorption, placing the target compound in a meaningfully different permeability class.

Hydrogen-bond acceptor count Ligand efficiency Solubility

Side-Chain Length Governs Lipophilicity: Butanoic Acid Target vs. Acetic Acid Homolog

The butanoic acid side chain of the target compound (4-carbon linker between N1 and the carboxylic acid) confers an XLogP3 of -0.9 [1]. The corresponding acetic acid homolog, 2-(4-carbamoyl-3-nitro-1H-pyrazol-1-yl)acetic acid (CAS 1823403-05-9), with a 2-carbon linker, exhibits a higher computed logP of approximately -0.44 and a reduced molecular weight of 214.14 g/mol [2]. The two additional methylene groups (–CH₂–CH₂–) in the target compound increase the molecular weight by ~28 Da (13%) and shift logP by approximately -0.46 log units, reflecting the competing effects of increased hydrophobic surface area and the additional polar carboxylic acid terminus. This directly impacts solubility and protein-binding characteristics.

logP Lipophilicity Chain-length homologs

Regioisomeric Differentiation: 3-Nitro/4-Carbamoyl Target vs. 4-Nitro/3-Carbamoyl Regioisomer

The target compound bears the nitro group at pyrazole position 3 and the carbamoyl group at position 4. The regioisomeric compound, 4-(3-carbamoyl-4-nitro-1H-pyrazol-1-yl)butanoic acid (CAS not assigned; bench reference only), reverses this substitution pattern (4-nitro/3-carbamoyl) . Although both compounds share the same molecular formula (C₈H₁₀N₄O₅; MW 242.19), the electronic distribution across the pyrazole ring differs substantially. The nitro group exerts a strong electron-withdrawing (-I, -M) effect; its position relative to the N1-alkylated nitrogen and the carbamoyl group alters the pKa of the pyrazole ring nitrogens, the reactivity of the nitro group toward reduction, and the hydrogen-bonding geometry of the carbamoyl moiety. In related nitropyrazole-4-carboxamide antibacterial series, regioisomeric nitro/carbamoyl arrangements produce divergent antimicrobial potency, with the 3-nitro/4-carboxamide pattern showing activity against Gram-negative organisms comparable to nitrofurantoin [1].

Regioisomerism Electronic effects Structure-activity relationships

Free Carboxylic Acid vs. Ethyl Ester Pro-Drug Form: Reactivity and Application Differentiation

The target compound bears a free carboxylic acid terminus (–COOH), whereas the closely related ethyl ester analog, ethyl 4-(4-carbamoyl-3-nitro-1H-pyrazol-1-yl)butanoate (CAS 1855890-12-8; MW 270.24 g/mol), has the carboxyl group protected as an ethyl ester (–COOEt) . The free acid form is directly suitable for amide coupling, bioconjugation, and salt formation without requiring a deprotection step. The ethyl ester analog, by contrast, requires hydrolysis (acidic or basic) to liberate the free acid, introducing an additional synthetic operation and potential for side reactions on the nitro or carbamoyl groups. The boiling point of the ethyl ester is predicted at 458.3 ± 35.0 °C, substantially higher than the target acid (535.0 ± 40.0 °C at 760 mmHg) , reflecting altered intermolecular hydrogen-bonding networks in the condensed phase.

Functional group Ester vs. acid Synthetic utility

Application Scenarios for 4-(4-Carbamoyl-3-nitro-1H-pyrazol-1-yl)butanoic acid Grounded in Differential Evidence


Fragment-Based and High-Throughput Screening Libraries Requiring Dual H-Bond Donor/Acceptor Pharmacophores

The target compound's 4-carbamoyl group provides an additional hydrogen bond donor (+1 HBD vs. 4-nitro-only analogs; 2 HBD total) and an additional hydrogen bond acceptor (+1 HBA; 6 HBA total), creating a dual donor/acceptor pharmacophore that is absent in monofunctional nitropyrazole building blocks [see Evidence_Item 1 and 2, Section 3]. This makes the compound particularly suitable for screening libraries targeting enzymes or receptors with binding-site motifs that require simultaneous hydrogen-bond donation and acceptance, such as kinase hinge regions, protease active sites, or nucleotide-binding pockets. Procurement for fragment-based drug discovery (FBDD) is indicated when the screening cascade demands compounds with 2 HBD and TPSA > 140 Ų (peripheral target space).

Medicinal Chemistry Campaigns Targeting Nitroreductase-Activated or Hypoxia-Selective Mechanisms

The 3-nitro/4-carbamoyl substitution pattern of the target compound places it within the 3-nitropyrazole-4-carboxamide class, which has demonstrated antibacterial activity against Gram-negative organisms in whole-cell assays [see Evidence_Item 4, Section 3]. The butanoic acid side chain provides a synthetically accessible handle for further derivatization without perturbing the nitro/carbamoyl pharmacophore. Researchers pursuing nitroreductase-activated prodrugs, hypoxia-selective cytotoxins, or antimicrobial agents targeting resistant Gram-negative pathogens should prioritize this compound over regioisomeric 4-nitro/3-carbamoyl analogs, which lack the established class-level biological precedent.

Bioconjugation and Parallel Synthesis Workflows Requiring a Pre-Activated Carboxylic Acid Handle

The free carboxylic acid terminus of the target compound enables direct amide coupling, esterification, or hydrazide formation without a deprotection step, in contrast to the corresponding ethyl ester analog (CAS 1855890-12-8), which requires prior hydrolysis [see Evidence_Item 5, Section 3]. This one-operation advantage is critical in parallel synthesis libraries where cumulative deprotection steps inflate cycle time and introduce variability. Procurement of the free acid form is recommended when the synthetic route involves direct conjugation to amine-containing scaffolds, biotin tags, or solid-phase resins.

Structure-Activity Relationship (SAR) Studies Exploring Linker Length Effects on Potency and ADME

The butanoic acid side chain (4-carbon linker) confers a meaningfully different lipophilicity profile (XLogP3 = -0.9) compared to the acetic acid homolog (2-carbon linker; XLogP3 ≈ -0.44) [see Evidence_Item 3, Section 3]. This 0.46 log unit difference corresponds to an approximately 2.9-fold difference in partition coefficient, which can translate into measurable differences in plasma protein binding, volume of distribution, and metabolic clearance. The target compound is the appropriate procurement choice for SAR studies designed to systematically vary the linker length between the pyrazole core and the acid terminus while holding the 3-nitro/4-carbamoyl pharmacophore constant.

Quote Request

Request a Quote for 4-(4-Carbamoyl-3-nitro-1H-pyrazol-1-yl)butanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.